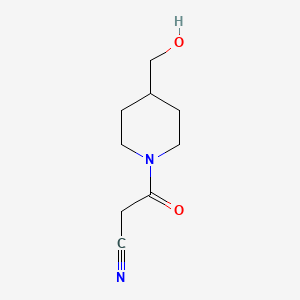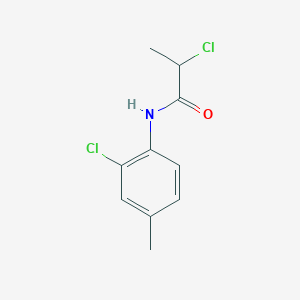
5-(2-环己基乙基)-1,3,4-恶二唑-2-硫醇
描述
5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound containing an oxadiazole ring substituted with a thiol group and a cyclohexylethyl side chain
科学研究应用
Chemistry: 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: This compound has been investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In materials science, 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed for the reduction of the oxadiazole ring.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions with the thiol group.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Various substituted oxadiazoles can be synthesized through nucleophilic substitution reactions.
作用机制
The mechanism of action of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol in biological systems involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with nucleic acids, affecting their function. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context.
相似化合物的比较
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of a cyclohexylethyl group.
5-Methyl-1,3,4-oxadiazole-2-thiol: Contains a methyl group instead of a cyclohexylethyl group.
5-(2-Ethylhexyl)-1,3,4-oxadiazole-2-thiol: Similar structure with an ethylhexyl group.
Uniqueness: The presence of the cyclohexylethyl group in 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other oxadiazole derivatives and potentially more effective in certain applications.
属性
IUPAC Name |
5-(2-cyclohexylethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBWVZZMBNBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)

amine](/img/structure/B1461441.png)



![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)

amine](/img/structure/B1461450.png)

